molecular formula C11H10FN3 B1521715 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine CAS No. 1152557-45-3

2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine

Cat. No. B1521715
M. Wt: 203.22 g/mol
InChI Key: WDAIFGQKPBUAEW-UHFFFAOYSA-N
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Description

“2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine” is a chemical compound with the CAS Number: 1152557-45-3 . It has a molecular weight of 203.22 and its IUPAC name is 2-(4-fluorobenzyl)-5-pyrimidinamine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine” is C11H10FN3 . The InChI Code is 1S/C11H10FN3/c12-9-3-1-8(2-4-9)5-11-14-6-10(13)7-15-11/h1-4,6-7H,5,13H2 .


Physical And Chemical Properties Analysis

“2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine” is a powder that is stored at room temperature . The boiling point is not specified .

Scientific Research Applications

Tyrosine Kinase Inhibition

2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine derivatives have been investigated for their potential in inhibiting tyrosine kinases, enzymes critical for signal transduction in cells. These derivatives, particularly analogues of PD 158780, have shown potent inhibition of epidermal growth factor receptor (EGFR) and other erbB family members, indicating their potential in targeted cancer therapies. The most effective analogues were those bearing weakly basic substituents through a secondary amine linkage, demonstrating significant in vitro inhibition capabilities in both enzyme assays and cellular models (Rewcastle et al., 1998).

Fungicidal Activity

Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized and shown to possess fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea. This indicates the potential application of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine derivatives in agriculture to protect crops from fungal diseases (Ren et al., 2007).

Antimicrobial and Antitumor Activities

Compounds containing the 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine moiety have been evaluated for their antimicrobial and antitumor activities. N-arylpyrazole-containing enaminones, derived from this compound, have shown promising results in inhibiting the growth of specific bacteria and fungi. Additionally, some derivatives have exhibited cytotoxic effects against human cancer cell lines, suggesting their potential in developing new chemotherapeutic agents (Riyadh, 2011).

Radiosensitizing Effects

Derivatives of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine have been explored for their radiosensitizing effects on human lung cancer cells. These compounds, by inducing cell cycle arrest and inhibiting cyclin-dependent kinases, have shown potential in enhancing the efficacy of radiotherapy for cancer treatment, making them significant candidates for further investigation in cancer therapeutics (Jung et al., 2019).

Safety And Hazards

The compound is labeled with the GHS pictograms GHS05 and GHS07, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage . The compound should be handled with care, and appropriate safety measures should be taken .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-9-3-1-8(2-4-9)5-11-14-6-10(13)7-15-11/h1-4,6-7H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAIFGQKPBUAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=C(C=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine

CAS RN

1152557-45-3
Record name 2-[(4-fluorophenyl)methyl]pyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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